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Compound of Interest

Compound Name: Z-Phe-Ala-Diazomethylketone

Cat. No.: B1632684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as Z-FA-CHN2, is a synthetic

dipeptide derivative that has garnered significant attention in biomedical research. Initially

characterized as a specific inhibitor of thiol proteases, its utility has expanded, particularly in

the study of neurodegenerative diseases such as Alzheimer's disease. This technical guide

provides a comprehensive overview of the chemical properties, biological activity, and

experimental applications of Z-FA-DMK, with a focus on its role as a modulator of lysosomal

function and an inhibitor of amyloid-beta (Aβ) aggregation.

Chemical and Physical Properties
Z-Phe-Ala-Diazomethylketone is a white to light yellow solid. Below is a summary of its key

chemical and physical properties.
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Property Value Reference

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-

diazo-3-oxobutan-2-

yl]amino]-1-oxo-3-

phenylpropan-2-yl]carbamate

Synonyms Z-FA-DMK, Z-FA-CHN2, PADK

Molecular Formula C21H22N4O4 [1]

Molecular Weight 394.42 g/mol [1]

CAS Number 71732-53-1

Appearance Solid

Solubility
Soluble in DMSO (100 mg/mL

with sonication)
[2]

Storage

Store as a powder at -20°C for

up to 3 years or in a solvent at

-80°C for up to 1 year. Keep

away from moisture and light.

[1]

Biological Activity and Mechanism of Action
Z-FA-DMK is recognized as a weak to moderate inhibitor of the cysteine proteases cathepsin B

and cathepsin L.[3][4] This inhibitory activity is central to its mechanism of action in cellular

models.

Inhibition of Cathepsins
Cathepsins are lysosomal proteases crucial for protein turnover and degradation. By inhibiting

cathepsins B and L, Z-FA-DMK can modulate the proteolytic environment within the lysosome.

This can lead to an accumulation of certain substrates and a compensatory upregulation of

lysosomal enzyme levels.[3][4]
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Enzyme Inhibition Data Reference

Cathepsin B Weak inhibitor [3]

Cathepsin L

Weak inhibitor. A related

compound, Z-Phe-Phe-

diazomethylketone, is a

selective inhibitor of cathepsin

L.[3][5]

Modulation of Amyloid-β Aggregation
In the context of Alzheimer's disease, Z-FA-DMK has been shown to directly interact with

amyloid-beta (Aβ42) monomers and small oligomers.[6] This interaction disrupts the formation

of larger, neurotoxic Aβ42 oligomers and inhibits the formation of Aβ42 fibrils.[6]

Experimental Protocols
In Vitro Cathepsin L Inhibition Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to

determine the inhibitory potential of Z-FA-DMK against cathepsin L.

Materials:

Active human cathepsin L enzyme

Cathepsin L assay buffer

Cathepsin L substrate (e.g., Ac-FR-AFC)

Z-Phe-Ala-Diazomethylketone (test inhibitor)

Positive control inhibitor (e.g., E-64)

DMSO

96-well black microplate
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Fluorescence microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

Reagent Preparation:

Prepare a stock solution of Z-FA-DMK in DMSO.

Dilute the active cathepsin L enzyme in chilled assay buffer to the desired concentration.

Prepare the cathepsin L substrate solution in assay buffer.

Assay Plate Setup:

Add assay buffer to all wells.

Add the positive control inhibitor to the respective wells.

Add serial dilutions of Z-FA-DMK to the test wells.

Add the diluted cathepsin L enzyme solution to all wells except the blank.

Incubation:

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the

enzyme.

Reaction Initiation:

Add the cathepsin L substrate solution to all wells to start the reaction.

Measurement:

Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60

minutes.

Data Analysis:

Determine the rate of reaction for each well.
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Calculate the percent inhibition for each concentration of Z-FA-DMK and determine the

IC50 value.

Analysis of Aβ42 Oligomerization by Mass Spectrometry
This protocol outlines the general steps for analyzing the effect of Z-FA-DMK on Aβ42

oligomerization using ion mobility spectrometry-mass spectrometry (IMS-MS).[7]

Materials:

Synthetic Aβ42 peptide

Z-Phe-Ala-Diazomethylketone

Ammonium acetate buffer (e.g., 7.5 mM, pH 7.4)

Ion mobility mass spectrometer

Procedure:

Sample Preparation:

Prepare a stock solution of Aβ42 in an appropriate solvent (e.g., HFIP) and remove the

solvent to form a peptide film.

Resuspend the Aβ42 film in ammonium acetate buffer.

Prepare a stock solution of Z-FA-DMK in a compatible solvent.

Mix the Aβ42 solution with the Z-FA-DMK solution at the desired molar ratio (e.g., 1:10

Aβ42:Z-FA-DMK).

Incubate the mixture on ice to slow down aggregation.[7]

Mass Spectrometry Analysis:

Introduce the sample into the ion mobility mass spectrometer using nano-electrospray

ionization.
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Acquire mass spectra to identify the different Aβ42 oligomeric species and any complexes

formed with Z-FA-DMK.

Perform ion mobility separation to distinguish between different oligomeric conformations.

Data Analysis:

Analyze the mass spectra to determine the distribution of Aβ42 oligomers in the presence

and absence of Z-FA-DMK.

Analyze the ion mobility data to assess changes in the conformational landscape of Aβ42

oligomers.

Visualization of Aβ42 Fibril Formation by Electron
Microscopy
This protocol provides a general workflow for examining the effect of Z-FA-DMK on Aβ42 fibril

formation using electron microscopy.[7]

Materials:

Aβ42 peptide

Z-Phe-Ala-Diazomethylketone

Incubation buffer (e.g., ammonium acetate buffer)

Silicon chips or other suitable EM grids

Scanning electron microscope (SEM) or Transmission electron microscope (TEM)

Procedure:

Sample Preparation:

Prepare Aβ42 solutions with and without Z-FA-DMK as described in the mass

spectrometry protocol.
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Incubate the samples for an extended period (e.g., 2 weeks) at 4°C to allow for fibril

formation.[7]

Grid Preparation:

Apply a small volume (e.g., 10 µL) of the incubated sample onto an EM grid.

Allow the sample to adsorb for a few minutes.

Optionally, perform negative staining (for TEM) to enhance contrast.

Allow the grid to air dry completely.

Imaging:

Image the grids using an SEM or TEM to visualize the morphology of the Aβ42

aggregates.

Analysis:

Compare the images of Aβ42 incubated with and without Z-FA-DMK to assess the extent

of fibril formation.

Signaling Pathways and Logical Relationships
Proposed Mechanism of Z-FA-DMK in Modulating
Lysosomal Proteostasis and Aβ Aggregation
Z-FA-DMK's biological effects are rooted in its ability to inhibit lysosomal cathepsins. This initial

event triggers a cascade of cellular responses that can ultimately impact protein aggregation

and cellular health. The diagram below illustrates the proposed signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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